1,2-Dichloroethane

ClCH2CH2Cl

C2H4Cl2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

ClCH2CH2Cl

C2H4Cl2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 8,600 mg/L at 25 °C

Solubility in water at 20 °C: 0.86% wt

0.869 g/100 mL water at 20 °C

Miscible with alcohol, chloroform, ether

For more Solubility (Complete) data for 1,2-Dichloroethane (6 total), please visit the HSDB record page.

8.6 mg/mL at 25 °C

Solubility in water, g/100ml: 0.87

0.9%

Synonyms

Canonical SMILES

Organic Synthesis

- As a solvent: Due to its non-polar nature, 1,2-Dichloroethane can dissolve a wide range of non-polar and some polar organic compounds. This makes it a useful solvent in organic synthesis for reactions involving these types of molecules []. However, it's important to note that safer alternatives like toluene or dichloromethane are often preferred.

Chemical Education and Demonstrations

- Study of SN2 Reactions: In some chemistry classrooms, 1,2-Dichloroethane is used as a solvent to demonstrate the kinetics of nucleophilic substitution reactions (SN2 reactions) due to its ability to dissolve both reactants []. However, due to safety concerns, this practice is becoming less common.

Safety Note

It's important to remember that 1,2-Dichloroethane is a suspected carcinogen and can cause respiratory problems and nervous system damage upon exposure []. Researchers must strictly adhere to safety protocols when handling this chemical.

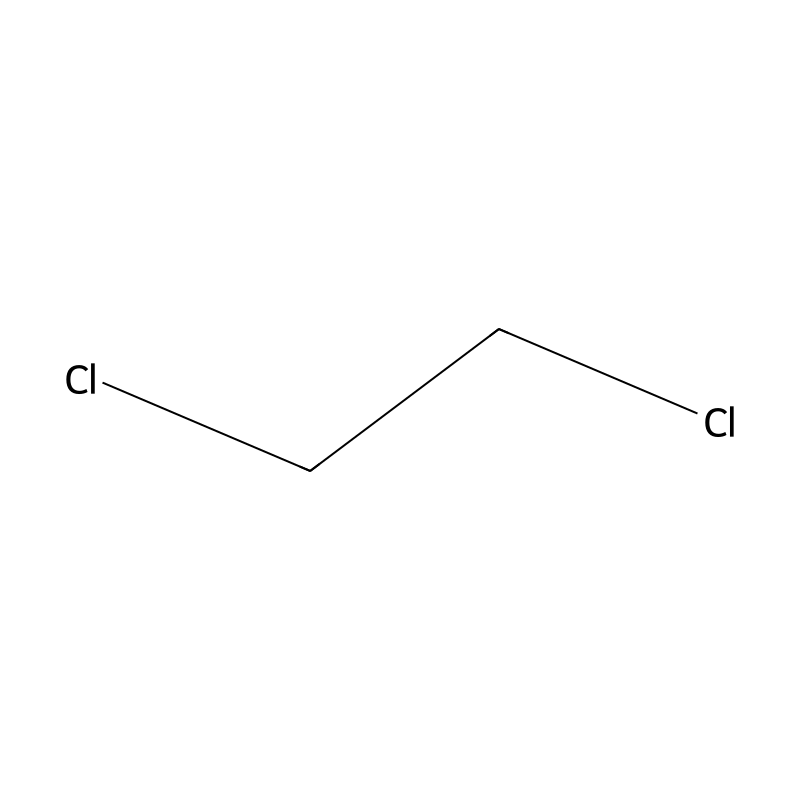

1,2-Dichloroethane, also known as ethylene dichloride, is a colorless, oily liquid with a sweet chloroform-like odor. Its chemical formula is C₂H₄Cl₂. The compound consists of two carbon atoms connected by a single bond, each bonded to one chlorine atom and two hydrogen atoms. It has a molecular weight of 98.96 g/mol and is slightly soluble in water while being miscible with many organic solvents .

Physical Properties- Boiling Point: 83.4 °C

- Melting Point: -35.6 °C

- Density: 1.2454 g/cm³ at 25 °C

- Vapor Pressure: 78.9 mmHg at 25 °C

1,2-Dichloroethane exhibits mutagenic properties as evidenced by positive responses in bacterial strains during testing . Chronic exposure can lead to significant health issues including:

- Liver and kidney damage

- Anorexia and nausea

- Drowsiness

Toxicological Profile

The compound has been classified as a potential carcinogen based on animal studies. Prolonged exposure has been associated with an increased risk of cancer due to its mutagenic effects .

The compound has diverse applications across various industries:

- Chemical Manufacturing: It is predominantly used in the production of vinyl chloride for polyvinyl chloride plastics.

- Solvent: Utilized as a solvent for resins, oils, and fats.

- Fumigant: Previously employed as an insecticide and soil fumigant.

- Lead Scavenger: Used in leaded gasoline formulations .

Studies indicate that 1,2-dichloroethane interacts with various biological systems and can affect metabolic pathways. Its mutagenic properties raise concerns regarding its potential effects on human health when exposed through inhalation or dermal contact. Environmental interaction studies show that it volatilizes quickly from water bodies and can persist in groundwater without significant biodegradation .

Several compounds share structural similarities with 1,2-dichloroethane. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Uses | Unique Characteristics |

|---|---|---|---|

| 1,2-Dichloroethane | C₂H₄Cl₂ | Solvent, chemical intermediate | High volatility; mutagenic properties |

| Chloroform | CHCl₃ | Solvent in organic chemistry | Non-flammable; less reactive than dichloroethane |

| Trichloroethylene | C₂HCl₃ | Industrial solvent | Non-flammable; used in degreasing |

| Vinyl Chloride | C₂H₃Cl | Production of polyvinyl chloride | Gaseous state at room temperature; highly toxic |

Uniqueness

1,2-Dichloroethane's unique combination of volatility, solvent properties, and mutagenicity distinguishes it from other chlorinated hydrocarbons. Its role as an intermediate in vinyl chloride production further emphasizes its industrial significance.

The spectroscopic characterization of 1,2-dichloroethane through Raman and infrared spectroscopy provides fundamental insights into its molecular structure and conformational behavior. The vibrational spectroscopy of this compound has been extensively studied, revealing distinct spectral signatures that correspond to different conformational states [1] [2] [3].

Raman Spectroscopic Analysis

The Raman spectrum of 1,2-dichloroethane exhibits characteristic vibrational modes that serve as fingerprint signatures for conformational identification. The most significant Raman bands appear at 325 cm⁻¹, attributed to carbon-carbon-chlorine bending vibrations, and at 650 cm⁻¹, corresponding to carbon-chlorine stretching modes [4] [5]. The carbon-carbon stretching vibration manifests at approximately 995 cm⁻¹, providing information about the skeletal framework of the molecule [2].

The intensity ratios of specific Raman bands have proven particularly valuable for quantitative conformational analysis. The anti and gauche conformers exhibit distinct intensity patterns, with the 325 cm⁻¹ band showing enhanced intensity for the trans conformer due to its symmetric nature [1] [6]. Temperature-dependent Raman studies demonstrate systematic changes in band intensity ratios, enabling thermodynamic analysis of conformational equilibria [5] [6].

Infrared Spectroscopic Signatures

Infrared spectroscopy reveals complementary vibrational information with characteristic absorption bands at 2960 cm⁻¹ for carbon-hydrogen stretching vibrations and strong absorption features in the 600-800 cm⁻¹ region corresponding to carbon-chlorine stretching modes [7] [3]. The carbon-carbon-chlorine bending vibrations appear at 325 cm⁻¹, consistent with Raman observations, though with different selection rules governing band intensities [8] [9].

The far-infrared region displays distinctive features at 409 cm⁻¹, approximately 265 cm⁻¹, and 222 cm⁻¹, with an additional band centered below 135 cm⁻¹ [10]. These low-frequency modes provide information about molecular torsional dynamics and intermolecular interactions in condensed phases.

| Spectroscopic Method | Frequency (cm⁻¹) | Assignment | Conformer | Intensity |

|---|---|---|---|---|

| Raman | 325 | C-C-Cl bending | Trans/Anti | Strong |

| Infrared | 2960 | C-H stretching | Both | Strong |

| Raman (C-Cl stretch) | 650 | C-Cl stretching | Both | Medium |

| Infrared (C-H stretch) | 2960 | C-H stretching | Both | Strong |

| Raman (C-C stretch) | 995 | C-C stretching | Both | Medium |

| Infrared (C-C-Cl bend) | 325 | C-C-Cl bending | Trans/Anti | Strong |

Conformational Dynamics: Gauche-Trans Isomerism in Different Phases

The conformational dynamics of 1,2-dichloroethane represent a classical example of internal rotation about a single carbon-carbon bond, exhibiting distinct gauche and trans conformational states with phase-dependent populations [11] [6]. This conformational isomerism was first recognized in 1932 by Mizushima and Higasi through dipole moment measurements, marking the dawn of conformational analysis in organic chemistry [12] [11].

Conformational Structure and Energetics

The trans (anti) conformer adopts a staggered configuration with chlorine atoms positioned 180° apart, resulting in zero molecular dipole moment due to symmetry considerations [11] [13]. The gauche conformers exist as enantiomeric pairs with torsion angles of ±68.1°, each possessing a dipole moment of 1.83 Debye [14] [11]. Experimental and computational studies consistently show the trans conformer as the most stable form, with gauche conformers lying approximately 1.12 kJ/mol higher in energy [6] [13].

Phase-Dependent Conformational Populations

Gas phase studies reveal a conformational distribution of approximately 68.7% trans and 31.3% gauche conformers at ambient temperature [13]. This distribution reflects the Boltzmann weighting based on the energy difference between conformational states. Liquid phase measurements show enhanced gauche populations due to favorable dipole-dipole interactions and solvation effects [5] [15].

The solid state exclusively adopts the trans conformation, as confirmed by X-ray crystallography and solid-state spectroscopy [16] [17]. This preference results from optimal crystal packing efficiency and minimization of intermolecular repulsions [17].

Temperature and Pressure Effects

Temperature-dependent studies demonstrate systematic shifts in conformational equilibria following Boltzmann statistics. Increasing temperature enhances gauche populations due to entropic contributions, while pressure effects primarily influence the liquid-solid phase transition behavior [4] [16]. High-pressure Raman spectroscopy reveals pressure-induced conformational changes and phase transformations occurring at 4-5 GPa and 8-9 GPa [4].

| Conformer | Torsion Angle (degrees) | Dipole Moment (D) | Relative Energy (kJ/mol) | Population (298K) |

|---|---|---|---|---|

| Trans (Anti) | 180.0 | 0.00 | 0.00 | 0.687 |

| Gauche | 68.1 | 1.83 | 1.12 | 0.157 |

| Gauche | -68.1 | 1.83 | 1.12 | 0.157 |

Solvent-Solute Interactions: Dielectric Constant Effects on Molecular Geometry

The molecular geometry and conformational preferences of 1,2-dichloroethane demonstrate pronounced sensitivity to solvent dielectric properties, reflecting the fundamental role of electrostatic interactions in determining molecular structure [5] [18] [19]. The dielectric constant of the surrounding medium significantly influences the relative stability of gauche and trans conformers through differential solvation mechanisms.

Dielectric Constant Dependence

In low dielectric environments such as carbon tetrachloride (ε = 2.24), the conformational distribution closely resembles gas-phase behavior with predominant trans populations [5]. However, in high dielectric media like acetonitrile (ε = 37.5) and water (ε = 80.4), the gauche conformer population increases substantially due to preferential stabilization of the polar conformer [5] [15].

The dielectric stabilization effect arises from favorable electrostatic interactions between the gauche conformer's dipole moment (1.83 D) and the polar solvent environment [20] [21]. This preferential solvation reduces the effective energy difference between conformers from approximately 2.5 kJ/mol in the gas phase to 1.2 kJ/mol in aqueous solution [5] [15].

Solvent-Specific Geometric Perturbations

Computational studies using polarizable continuum models reveal systematic changes in bond lengths and bond angles as functions of solvent dielectric constant [18] [19]. The carbon-carbon bond length exhibits slight elongation in polar solvents, while carbon-chlorine bonds show minimal variation [22]. Torsional angles demonstrate small but measurable deviations from ideal staggered geometries in high dielectric media [23].

Thermodynamic Implications

Solvent effects manifest in both enthalpic and entropic contributions to conformational equilibria. While dielectric continuum models adequately predict free energy changes, experimental enthalpy values in aqueous solutions deviate significantly from theoretical predictions, suggesting specific hydrophobic interactions beyond simple electrostatic effects [5]. The positive enthalpy deviations of approximately 3.5 kJ/mol are compensated by increased entropy terms, consistent with hydrophobic solvation mechanisms [5].

| Solvent | Dielectric Constant | Gauche Population | Energy Difference (kJ/mol) | Dipole Moment (D) |

|---|---|---|---|---|

| Gas Phase | 1.00 | 0.313 | 2.5 | 1.42 |

| Carbon Tetrachloride | 2.24 | 0.350 | 2.0 | 1.45 |

| Acetonitrile | 37.50 | 0.450 | 1.5 | 1.65 |

| Water | 80.40 | 0.480 | 1.2 | 1.72 |

| Liquid Phase | 10.36 | 0.420 | 1.8 | 1.58 |

Phase Transition Behavior: Vapor Pressure Relationships and Azeotropic Mixtures

The phase transition behavior of 1,2-dichloroethane encompasses a comprehensive range of thermodynamic properties, including vapor pressure relationships, critical phenomena, and azeotropic mixture formation [24] [25] [26]. These characteristics define the compound's behavior across different temperature and pressure conditions, providing essential information for understanding its physicochemical properties.

Vapor Pressure Characteristics

1,2-Dichloroethane exhibits significant volatility with a vapor pressure of 83 mmHg at 25°C, contributing to its environmental mobility and atmospheric transport [24] [27]. The vapor pressure-temperature relationship follows the Cragoe equation, providing accurate predictions across the entire liquid range [28]. At standard atmospheric pressure, the compound boils at 83.4°C with a normal melting point of -35.6°C [24] [29].

The critical constants define the upper limits of liquid-vapor equilibrium, with a critical temperature of 561.6 K (288.5°C) and critical pressure of 5380 kPa [24] [27]. The critical density of 440.37 kg/m³ reflects the compound's molecular structure and intermolecular interactions [30].

Azeotropic Mixture Formation

1,2-Dichloroethane forms azeotropic mixtures with numerous solvents, demonstrating minimum-boiling behavior in most binary systems [26] [31] [32]. The most significant azeotrope occurs with water, containing 17.0 mol% 1,2-dichloroethane and boiling at 70.5°C, substantially below the boiling points of either pure component [31] [33].

Additional azeotropic systems include mixtures with methanol (25.0 mol% DCE, boiling at 58.2°C), ethanol (35.0 mol% DCE, boiling at 67.1°C), and various other organic solvents [34] [35]. These azeotropic relationships have practical implications for separation processes and environmental fate modeling [36].

Thermodynamic Properties

The standard enthalpy of vaporization (33.91 kJ/mol at 20°C) and entropy of vaporization provide insights into intermolecular forces and molecular ordering in different phases [24]. The heat capacity of the liquid phase (129.0 J/mol·K) reflects molecular vibrational contributions and conformational dynamics [24] [30].

Surface tension measurements (32.23 dyn/cm at 20°C) indicate moderate intermolecular attractions, consistent with the compound's dielectric constant of 10.36 [37] [38]. The viscosity of 0.79 cP at ambient temperature reflects molecular size and shape effects on liquid flow properties [37].

| Temperature (K) | Pressure (kPa) | Phase | Vapor Pressure (mmHg) | Density (g/mL) |

|---|---|---|---|---|

| 237.20 | 0.001 | Triple Point | 0.001 | 1.350 |

| 298.15 | 11.000 | Liquid | 83.000 | 1.253 |

| 356.50 | 101.300 | Boiling Point | 760.000 | 1.000 |

| 561.60 | 5380.000 | Critical Point | 39890.000 | 0.440 |

| Co-solvent | Azeotrope Composition (mol% DCE) | Azeotrope Boiling Point (°C) | Azeotrope Type | Pressure (kPa) |

|---|---|---|---|---|

| Water | 17.0 | 70.5 | Minimum | 101.3 |

| Methanol | 25.0 | 58.2 | Minimum | 101.3 |

| Ethanol | 35.0 | 67.1 | Minimum | 101.3 |

| Benzene | 52.0 | 77.5 | Nearly Ideal | 101.3 |

| Toluene | 48.0 | 82.0 | Minimum | 101.3 |

Purity

Physical Description

Liquid; Gas or Vapor

Colorless liquid with a pleasant, chloroform-like odor. [Note: Decomposes slowly, becomes acidic & darkens in color.] [NIOSH]

Liquid

COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR, MOISTURE AND LIGHT.

Colorless liquid with a pleasant, chloroform-like odor.

Colorless liquid with a pleasant, chloroform-like odor. [Note: Decomposes slowly, becomes acidic & darkens in color.]

Color/Form

Clear, colorless, oily liquid

Clear liquid at ambient temperatures

Colorless liquid [Note: Decomposes slowly, becomes acidic & darkens in color]

Colorless, oily liquid

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

83.4 °C

83.00 to 84.00 °C. @ 760.00 mm Hg

83.5 °C

182 °F

Flash Point

13.0 °C (55.4 °F) - closed cup - Tested according to Annex V of Directive 67/548/EEC.

56 °F (13 °C) - closed cup

65 °F (18 °C) - open cup.

13 °C c.c.

56 °F

Heavy Atom Count

Taste

Vapor Density

Relative vapor density (air = 1): 3.42

3.4

Density

1.2454 at 25 °C

Relative density (water = 1): 1.2

1.24

LogP

1.48 (LogP)

log Kow = 1.48

1.48

Odor

Pleasant odor

Chloroform-like odor

Sweet

Odor Threshold

Odor Threshold High: 111.0 [mmHg]

Detection odor threshold from AIHA (mean = 26 ppm)

Of 20 subjects, 13 could detect ethylene dichloride at 6 ppm (23.2-24.9 mg/cu m), 6 persons could detect it at 4.5 ppm (17.5 mg/cu m), and 1 person at 3 ppm (12.2 mg/cu m).

Odor is not a dependable guide for avoiding dangerous chronic exposures to EDC. The odor may be considered pleasant until well above 180 ppm, and may be missed below 100 ppm.

Detection in air= 2.5x10-2 mg/L (gas), chemically pure

Odor threshold low: 24 mg/cu m; high: 440 mg/cu m.

Decomposition

When heated to decomposition it emits highly toxic fumes of chloride and phosgene.

Ethylene dichloride decomposes slowly becoming acidic and darkening in color.

Decomposes to vinyl chloride and HCl anove 600 °C.

When heated to decomposition it emits toxic fumes of /chloride/.

Appearance

Melting Point

-35.6 °C

-35.3 °C

-35.7 °C

-32 °F

Storage

UNII

Related CAS

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350: May cause cancer [Danger Carcinogenicity]

Use and Manufacturing

Pharmacology

Mechanism of Action

DNA sequence changes produced by 1,2-dibromoethane, 1,2-dichloroethane and 1-bromo-2-chloroethane were analyzed using the vermilion locus of Drosophila melanogaster. Under excision repair proficient (exr+) conditions (mutagenized exr+ males mated with exr+ females) all mutants isolated from the first generation (Fl) after 1,2-dibromoethane and 1,2-dichloroethane exposure represented rearrangements (multi-locus deletions, small deletions with tandem repeats, duplicate insertions). By contrast mutants expressing a vermilion phenotype only in the F2 (Fl mosaics) all carried single bp changes. When exr+ males after exposure to 1,2-dibromoethane were mated to excision repair deficient (exr-) mus 201 females 11 of 14 mutational events isolated from either Fl or F2 progeny were single bp changes. In general the mutation spectra for the three dihaloalkanes were similar to the spectrum obtained at the same locus for the direct acting monofunctional agent methylmethanesulfonate. The data lend support to the conclusions that these 1,2-dihaloalkanes are genotoxic through modification at ring nitrogens in DNA primarily at the N7 of guanine and, lesser extent, at the N1 of adenine. These N-adducts could be directly miscoding. However, more important for the mutagenic action of chemicals seems to be the formation of non-coding lesions and/or misrepair.

The mechanism of action for 1,2-dichloroethane-induced toxicity is not known. However, studies in rats and mice indicate that 1,2-dichloroethane may be metabolized to 2-chloroacetaldehyde, S-(2-chloroethyl)glutathione, and other putative reactive intermediates capable of binding covalently to cellular macromolecules ... . The ability of a chemical to bind covalently to cellular macromolecules is often correlated with the induction of toxic effects ... . In addition, 1,2-dichloroethane has been shown to promote lipid peroxidation in vitro ... . Lipid peroxidation is also assoc with production of tissue damage. The lag time between inhalation exposure and onset of effects ... in an occupationally exposed 51-yr old male may have been a reflection, in part, of the time required to metabolize 1,2-dichloroethane to active intermediates.

Vapor Pressure

78.9 [mmHg]

78.9 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 8.7

64 mmHg

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The effect of the pretreatment of male Sprague-Dawley rats with phenobarbital (PB), butylated hydroxyanisole (BHA) and disulfiram (DSF) on the inhalation kinetics of 1,2-dichloroethane [ethylene dichloride (EDC)] was studied by the gas uptake method. A closed recirculating system was constructed and characterized. The rate curves in all the pretreatment regimens showed saturable dependence on EDC concentration. These saturable dependencies (Michaelis-Menten) appeared to be associated with enzymatic metabolism. In general, a two-compartment, steady-state pharmacokinetic model described the uptake data. Data were transformed by Hanes plots to calculate the inhalational Km, the ambient EDC concentration at which uptake proceeded at half maximum rate, and Vmax, the maximum rate of uptake (i.e., maximum rate of metabolism). Although PB and BHA pretreatments did not affect the Km of EDC, PB pretreatment increased the Vmax while DSF pretreatment decreased both the Km and Vmax.

The levels of 1,2-dichloroethane (1,2-EDC), and its metabolites 2-chloroethanol, monochloroacetic acid, and 2-chloroacetaldehyde were determined by gas chromatography in the organs of human cadavers in cases of acute poisoning. The highest 1,2-dichloroethane levels were observed in the stomach and omentum; lower levels in the kidney, spleen, brain, heart, large and small intestines, and blood, and no detectable amounts in the liver. 2-Chloroethanol and monochloroacetic acid, minor metabolites of 1,2-dichloroethane, were detected in small amounts in the myocardium, brain, stomach, and small intestine. 2-Chloroacetaldehyde, because it is a reactive intermediate in the biotransformation of 1,2-dichloroethane was not detectable in the organs. The administration of acetylcysteine to acutely intoxicated humans showed no positive clinical effect. ...

Urinary excretion of thiodiglycolic acid and thioethers after 1,2-dichloroethane dosing was studied in rats. Male Sprague-Dawley rats were administered 0, 0.12, 0.25, 0.50, 1.01, 2.02, 4.04 or 8.08 umol/kg (14)C labeled 1,2-dichloroethane orally. Urine samples were collected for 24 hours and analyzed for thiodiglycolic acid and thioethers before and after alkaline hydrolysis by gas chromatography and the Ellman reagent/absorption spectrophotometry (thioether assay), respectively. The amounts of 1,2-dichloroethane derived radioactivity excreted decreased as a logarithmic function of increasing 1,2-dichloroethane dose ranging from 62.1% of the dose for 0.12 and 0.25 umol/kg 1,2-dichloroethane to 7.4% of the 8.08 umol/kg dose. The concentrations of urinary thiodiglycolic acid were well correlated with 1,2-dichloroethane dose up to 2.02 umol/kg. When expressed as a percentage of the dose urinary excretion of thiodiglycolic acid was not dependent on the dose over the range 0.12 to 1.01 umol/kg 1,2-dichloroethane and amounted to 21.8% of the dose. Before alkaline hydrolysis no thioethers could be detected. After alkaline hydrolysis, urinary excretion of thioethers by rats dosed with 0.12 and 0.25 umol/kg did not differ significantly from the control value. Between 0.25 and 4.04 umol/kg 1,2-dichloroethane, thioether excretion increased linearly with dose. The highest thioether/thiodiglycolic ratio 0.17 occurred in rats given 8.08 umol/kg 1,2-dichloroethane. Urinary thiodiglycolic acid concentrations were not altered by alkaline hydrolysis. The /results suggest/ that urinary thiodiglycolic acid excretion correlates well with the oral dose of 1,2-dichloroethane in rats. Urinary thiodiglycolic acid excretion may be a useful marker of 1,2-dichloroethane exposure. Thiodiglycolic acid is hydrolyzed under alkaline conditions. The thioether assay is not appropriate for estimating urinary thiodiglycolic acid excretion.

For more Absorption, Distribution and Excretion (Complete) data for 1,2-Dichloroethane (11 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism and binding of (14)C-labelled 1,2-dichloroethane in female C57BL mice were studied. As shown by whole-body autoradiography of iv injected mice, a selective localization of non-volatile and bound 1,2-dichloroethane metabolites occurred in the nasal olfactory mucosa and the tracheo-bronchial epithelium. Low levels of metabolites were also present in the epithelia of the upper alimentary tract, vagina and eyelid, and in the liver and kidney. A decreased mucosal and epithelial binding was observed after pretreatment with metyrapone, indicating that the binding might be due to an oxidative metab of 1,2-dichloroethane. The levels of in vivo binding were considerably lower in mice injected ip with 1,2-dichloroethane as compared to mice given equimolar doses of (14)C-labelled 1,2-dibromoethane. In vitro experiments with 1000 g supernatants from various tissues showed that nasal mucosa has a marked ability to activate 1,2-dichloroethane into products that become irreversibly bound to the tissue. The nasal olfactory mucosa is a target tissue for toxicity of 1,2-dichloroethane.

... Using isolated rat hepatocytes as a model system, and electron spin resonance spectroscopy coupled to the spin trapping technique as a detection technique, the formation of free radical derivatives was demonstrated, both under normoxic as well as under hypoxic conditions from carbon tetrachloride (CCl4), chloroform (CHCl3), 1,1,1-tetrachloroethane, and 1,1,2,2-tetrachloroethane. In contrast, free radical production was only detectable under hypoxic conditions when 1,2-dibromoethane, 1,1-dichloroethane, 1,2-dichloroethane, and 1,1,2-trichloroethane were added to the hepatocyte suspensions....

Chlorinated hydrocarbons found in a bioassay to be carcinogenic to both B6C3F1 mice and Osborne-Mendel rats (1,2-dichloroethane), carcinogenic only to mice (1,1,2-trichloroethane, 1,1,2,2-tetrachloroethane, hexachloroethane, trichloroethylene, and tetrachloroethylene), and noncarcinogenic to either species (1,1-dichloroethane and 1,1,1-trichloroethane) were used to investigate the biochemical bases for tumorigenesis. Studies were conducted after chronic oral dosing of adult mice and rats with the MTD and 1/4 MTD of each compound. The extent to which the compounds were metabolized in 48 hr, hepatic protein binding, and urinary metabolite patterns were examined. Metabolism of the compounds (mmoles per kg body weight) was 1.7 to 10 times greater in mice than in rats. Hepatic protein binding (nanomole equivalents bound to 1 mg of liver protein) was 1.2 to 8.3 times higher in mice than in rats except for 1,2-dichloroethane and 1,1,1-trichloroethane. The noncarcinogens 1,1-dichloroethane and 1,1,1-trichloroethane exhibited 2 to 18 times more binding in mice than did the carcinogens 1,2-dichloroethane and 1,1,2-trichloroethane. Urinary metabolite patterns of the compounds were similar in both species. The biochemical parameters measured provided no clue to differentiate the carcinogens from the noncarcinogens.

For more Metabolism/Metabolites (Complete) data for 1,2-Dichloroethane (16 total), please visit the HSDB record page.

Due to its physical properties such as its lipophilicity, 1,2-dichloroethane is likely to be absorbed across the alveolar membranes of the lung, mucosal membranes of the gastrointestinal tract, and the skin by passive diffusion. Once in the body, it is widely distributed, with the greatest amounts accumulating in the more lipophilic tissues. The primary route of biotransformation involves conjugation with glutathione to yield nonvolatile urinary metabolites. The other route, a cytocrome P-450-mediated oxidation is responsible for the formation of chloroacetaldehyde. Metabolic saturation appears to occur sooner after oral (gavage) administration than after inhalation exposure. Following inhalation or oral exposure, elimination of 1,2-dichloroethane occurs primarily via excretion of soluble metabolites in the urine and excretion of unchanged parent compound and carbon dioxide in the expired air. (L156)

Wikipedia

1,2-Dichloroethane

Biological Half Life

Use Classification

Hazardous Air Pollutants (HAPs)

Agrochemicals -> Pesticides

Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes

Hazard Classes and Categories -> Carcinogens, Mutagens, Flammable - 3rd degree

FUMIGANTS

Methods of Manufacturing

Oxychlorination of ethylene has become the second important process for 1,2- dichloroethane. The process is usually incorporated into an integrated vinyl chloride plant in which hydrogen chloride, recovered from the dehydrochlorination or cracking of 1,2-dichloroethane to vinyl chloride, is recycled to an oxychlorination unit. The hydrogen chloride by-product is used as the chlorine source in the chlorination of ethylene in the presence of oxygen and copper chloride catalyst.

Action of chlorine on ethylene, with subsequent distillation with metallic catalyst; also by reaction of acetylene and hydrochloric acid.

Made from ethylene and chlorine; also from acetylene and HCl ... .

For more Methods of Manufacturing (Complete) data for 1,2-Dichloroethane (6 total), please visit the HSDB record page.

Synthetic routes are available via 1) thermal cracking of 1,1,2-trichloroethane and 2) chlorination of acetylene. /1,2-Dichloroethylenes/

General Manufacturing Information

Plastics Material and Resin Manufacturing

Petrochemical Manufacturing

All Other Basic Organic Chemical Manufacturing

Ethane, 1,2-dichloro-: ACTIVE

T - indicates a substance that is the subject of a final TSCA section 4 test rule.

In applications where dichloroethylenes could be used as solvents and for low temperature extraction processes, they have been replaced by methylene chloride, which has a higher solvency, is readily available, and is based on less expensive feedstocks. /Dichloroethylenes/

Because of the relatively low demand for 1,2-dichloroethylenes they are not deliberately produced in large quantities. They occur as byproducts in some processes, such as the production of vinyl chloride, trichloroethylene, and tetrachloroethylene and can be withdrawn and purified if required. /1,2-Dichloroethylenes/

Analytic Laboratory Methods

Method: OSHA 3; Procedure: gas chromatography using electron capture detector; Analyte: ethylene dichloride; Matrix: air; Detection Limit: 0.05 ppm.

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: 1,2-dichloroethane; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.18 ug/L.

Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: 1,2-dichloroethane; Matrix: municipal and industrial discharges; Detection Limit: 0.03 ug/L.

For more Analytic Laboratory Methods (Complete) data for 1,2-Dichloroethane (22 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): 3: Flammable liquids.

Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, dry, well-ventilated area away from oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates), strong acids (such as hydrochloric, sulfuric, and nitric), chemically active metals (such as potassium, sodium, magnesium, and zinc), strong caustics (such as sodium hydroxide), and dimethylaminopropylamine since violent reactions occur. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Store in a cool, dry well ventilated location. Separate from oxidizing materials, aluminum, ammonia.

Interactions

It was established that acute poisoning of rats by 1,2-dichloroethane induced considerable changes in lipid peroxidation indices, glutathione content and activity of antioxidant enzymes--superoxidase, catalase, glutathione peroxidase in the brain tissue, erythrocytes and blood plasma. It was shown that nicotinamide in the dose of 200 mg/kg prevented considerable degree of the intoxication caused by 1,2-dichloroethane as well as activation of lipid peroxidation and inhibition of antioxidant defense enzyme activities in tissue of experimental animals.

Alpha-proteinase inhibitor can be inactivated by aldehydes found in the cigarette smoke as well as by industrial chemicals. Studies demonstrate the synergistic inactivation of alpha-proteinase inhibitor by 1,2-dichloroethane when mixed with acrolein or pyruvic aldehyde. Smokers exposed to the chemical may be more prone to lung emphysema due to synergistic inactivation of alpha-proteinase inhibitor by chemicals and cigarette smoke components.

... Prior to exposure to ethylene dichloride (EDC) groups of male mice were pretreated with phenobarbital or 3-methylcholanthrene to induce metabolism. Other mice were administered SKF525A before ethylene dichloride exposure to inhibit cytochrome p450 metabolism. Following the different pretreatments, mice were exposed to ethylene dichloride at selected concentrations (1000, 1250, or 1500 ppm). Exposure to ethylene dichloride, without pretreatment, produced a dose-dependent increase in mortality at 24 and 48 hr postexposure. This response was enhanced at all concentrations of EDC by phenobarbital pretreatment and attenuated by the administration of SKF 525A. Pretreatment with 3-methylcholanthrene prior to ethylene dichloride exposure at 1000 ppm also produced an increase in mortality as compared to ethylene dichloride exposure without pretreatment. Exposure to ethylene dichloride was associated with an increased kidney wt/body wt ratio. SKF 525A pretreatment prevented the increase in the kidney wt/body wt ratio at an ethylene dichloride exposure concn of 1000 ppm. Pathological changes produced in the kidneys of mice exposed to ethylene dichloride were decreased by SKF 525A pretreatment.

For more Interactions (Complete) data for 1,2-Dichloroethane (13 total), please visit the HSDB record page.

Stability Shelf Life

Forms explosive mixture with air.

Dates

2: Park J, Kim B, Son J, Lee JW. Solvo-thermal in situ transesterification of wet spent coffee grounds for the production of biodiesel. Bioresour Technol. 2018 Feb;249:494-500. doi: 10.1016/j.biortech.2017.10.048. Epub 2017 Oct 16. PubMed PMID: 29073560.

3: Franke S, Lihl C, Renpenning J, Elsner M, Nijenhuis I. Triple-element compound-specific stable isotope analysis of 1,2-dichloroethane for characterization of the underlying dehalogenation reaction in two Dehalococcoides mccartyi strains. FEMS Microbiol Ecol. 2017 Dec 1;93(12). doi: 10.1093/femsec/fix137. PubMed PMID: 29069488.

4: Geraets L, Zeilmaker MJ, Bos PMJ. The importance of inclusion of kinetic information in the extrapolation of high-to-low concentrations for human limit setting. Toxicol Lett. 2018 Jan 5;282:81-92. doi: 10.1016/j.toxlet.2017.10.008. Epub 2017 Oct 10. Review. PubMed PMID: 29030269.

5: Zhang Y, Li G, Zhong Y, Huang M, Wu J, Zheng J, Rong W, Zeng L, Yin X, Lu F, Xie Z, Xu D, Fan Q, Jia X, Wang T, Hu Q, Chen W, Wang Q, Huang Z. 1,2-Dichloroethane Induces Reproductive Toxicity Mediated by the CREM/CREB Signaling Pathway in Male NIH Swiss Mice. Toxicol Sci. 2017 Dec 1;160(2):299-314. doi: 10.1093/toxsci/kfx182. PubMed PMID: 28973639.

6: Zeng N, Jiang H, Fan Q, Wang T, Rong W, Li G, Li R, Xu D, Guo T, Wang F, Zeng L, Huang M, Zheng J, Lu F, Chen W, Hu Q, Huang Z, Wang Q. Aberrant expression of miR-451a contributes to 1,2-dichloroethane-induced hepatic glycerol gluconeogenesis disorder by inhibiting glycerol kinase expression in NIH Swiss mice. J Appl Toxicol. 2018 Feb;38(2):292-303. doi: 10.1002/jat.3526. Epub 2017 Sep 28. PubMed PMID: 28960355.

7: Kunze C, Diekert G, Schubert T. Subtle changes in the active site architecture untangled overlapping substrate ranges and mechanistic differences of two reductive dehalogenases. FEBS J. 2017 Oct;284(20):3520-3535. doi: 10.1111/febs.14258. Epub 2017 Sep 15. PubMed PMID: 28869789.

8: Al-Baldawi IA. Removal of 1,2-Dichloroethane from real industrial wastewater using a sub-surface batch system with Typha angustifolia L. Ecotoxicol Environ Saf. 2018 Jan;147:260-265. doi: 10.1016/j.ecoenv.2017.08.022. Epub 2017 Sep 14. PubMed PMID: 28850808.

9: Palau J, Shouakar-Stash O, Hatijah Mortan S, Yu R, Rosell M, Marco-Urrea E, Freedman DL, Aravena R, Soler A, Hunkeler D. Hydrogen Isotope Fractionation during the Biodegradation of 1,2-Dichloroethane: Potential for Pathway Identification Using a Multi-element (C, Cl, and H) Isotope Approach. Environ Sci Technol. 2017 Sep 19;51(18):10526-10535. doi: 10.1021/acs.est.7b02906. Epub 2017 Sep 1. PubMed PMID: 28810730.

10: Nobre RCM, Nobre MMM, Campos TMP, Ogles D. In-situ biodegradation potential of 1,2-DCA and VC at sites with different hydrogeological settings. J Hazard Mater. 2017 Oct 15;340:417-426. doi: 10.1016/j.jhazmat.2017.07.035. Epub 2017 Jul 15. PubMed PMID: 28743073.

11: Budnik LT, Austel N, Gadau S, Kloth S, Schubert J, Jungnickel H, Luch A. Experimental outgassing of toxic chemicals to simulate the characteristics of hazards tainting globally shipped products. PLoS One. 2017 May 17;12(5):e0177363. doi: 10.1371/journal.pone.0177363. eCollection 2017. PubMed PMID: 28520742; PubMed Central PMCID: PMC5435304.

12: Scarselli A, Corfiati M, Di Marzi D, Iavicoli S. Appraisal of levels and patterns of occupational exposure to 1,3-butadiene. Scand J Work Environ Health. 2017 Sep 1;43(5):494-503. doi: 10.5271/sjweh.3644. Epub 2017 May 10. PubMed PMID: 28489219.

13: Gorito AM, Ribeiro AR, Almeida CMR, Silva AMT. A review on the application of constructed wetlands for the removal of priority substances and contaminants of emerging concern listed in recently launched EU legislation. Environ Pollut. 2017 Aug;227:428-443. doi: 10.1016/j.envpol.2017.04.060. Epub 2017 May 6. Review. PubMed PMID: 28486186.

14: Liu J, Liu Z, Zhang F, Su X, Lyu C. Thermally activated persulfate oxidation of NAPL chlorinated organic compounds: effect of soil composition on oxidant demand in different soil-persulfate systems. Water Sci Technol. 2017 Apr;75(7-8):1794-1803. doi: 10.2166/wst.2017.052. PubMed PMID: 28452771.

15: Suguro M, Numano T, Kawabe M, Doi Y, Imai N, Mera Y, Tamano S. Lung Tumor Induction by 26-week Dermal Application of 1,2-Dichloroethane in CB6F1-Tg rasH2 Mice. Toxicol Pathol. 2017 Apr;45(3):427-434. doi: 10.1177/0192623317701003. PubMed PMID: 28421967.

16: Wang T, Xu D, Fan Q, Rong W, Zheng J, Gao C, Li G, Zeng N, Guo T, Zeng L, Wang F, Xiao C, Cai L, Tang S, Deng X, Yin X, Huang M, Lu F, Hu Q, Chen W, Huang Z, Wang Q. 1,2-Dichloroethane impairs glucose and lipid homeostasis in the livers of NIH Swiss mice. Toxicology. 2017 Apr 1;380:38-49. doi: 10.1016/j.tox.2017.02.005. Epub 2017 Feb 8. PubMed PMID: 28189721.

17: Key TA, Bowman KS, Lee I, Chun J, Albuquerque L, da Costa MS, Rainey FA, Moe WM. Dehalogenimonas formicexedens sp. nov., a chlorinated alkane-respiring bacterium isolated from contaminated groundwater. Int J Syst Evol Microbiol. 2017 May;67(5):1366-1373. doi: 10.1099/ijsem.0.001819. Epub 2017 Jun 5. PubMed PMID: 28126048.

18: Lu Q, de Toledo RA, Xie F, Li J, Shim H. Reutilization of waste scrap tyre as the immobilization matrix for the enhanced bioremoval of a monoaromatic hydrocarbons, methyl tert-butyl ether, and chlorinated ethenes mixture from water. Sci Total Environ. 2017 Apr 1;583:88-96. doi: 10.1016/j.scitotenv.2017.01.025. Epub 2017 Jan 18. PubMed PMID: 28109662.

19: Zhou X, Cao Y, Leuze C, Nie B, Shan B, Zhou W, Cipriano P, Xiao BO. Early Non-invasive Detection of Acute 1,2-Dichloroethane-induced Toxic Encephalopathy in Rats. In Vivo. 2016 11-12;30(6):787-793. PubMed PMID: 27815462.

20: Sweeney LM, Gargas ML. Route-to-route extrapolation of 1,2-dichloroethane studies from the oral route to inhalation using physiologically based pharmacokinetic models. Regul Toxicol Pharmacol. 2016 Nov;81:468-479. doi: 10.1016/j.yrtph.2016.10.005. Epub 2016 Oct 15. PubMed PMID: 27756559.